molecular formula C54H45N3 B1612651 1,3,5-Tris(2-(9-ethylcabazyl-3)ethylene)benzene CAS No. 848311-04-6

1,3,5-Tris(2-(9-ethylcabazyl-3)ethylene)benzene

Cat. No. B1612651
M. Wt: 736 g/mol
InChI Key: JWTJCIYHZFCEPU-IKVQWSBMSA-N
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Description

1,3,5-Tris(2-(9-ethylcabazyl-3)ethylene)benzene, also known as TECEB, is a chemical compound with the molecular formula C54H45N3 . It is used in the field of OLED & PLED Materials .


Molecular Structure Analysis

The molecule contains a total of 111 bonds. There are 66 non-H bonds, 54 multiple bonds, 9 rotatable bonds, 3 double bonds, 51 aromatic bonds, 3 five-membered rings, 7 six-membered rings, 6 nine-membered rings, and 3 Pyrroles . The 2D and 3D chemical structure images of the compound can be found in various chemical databases .


Physical And Chemical Properties Analysis

The molecular weight of 1,3,5-Tris(2-(9-ethylcabazyl-3)ethylene)benzene is 735.9552 g/mol . The compound has a solid form and exhibits fluorescence with an excitation wavelength (λex) of 337 nm and an emission wavelength (λem) of 416 nm in chloroform . The HOMO (Highest Occupied Molecular Orbital) energy is 5.2 eV and the LUMO (Lowest Unoccupied Molecular Orbital) energy is 2.8 eV .

Scientific Research Applications

Crystal Structure and Network Formation

  • 1,3,5-tris[4-Pyridyl(ethenyl)]benzene, a similar compound, has been used to form unique crystal structures and networks. For instance, it functions as a four-connected node in an organic example of a 42.63.8 network, sustained by weak C–H⋯N hydrogen bonds (Reddy, Bhogala, & Nangia, 2005).

OLED and Electronic Devices

  • A derivative of 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene, known as TECEB, has been developed as a hole-transporting material for organic light-emitting devices (OLEDs). TECEB exhibits properties like high glass-transition temperature and ease of synthesis, making it a potential alternative for high-temperature applications in OLEDs and other organic electronic devices (Li et al., 2005).

Supramolecular Chemistry

  • Benzene-1,3,5-tri-p-phenylphosphonic acid, a structurally related compound, has been utilized as a building block in supramolecular chemistry. It forms a crystalline salt with p-dimethylaminopyridine, characterized by X-ray crystallography, highlighting its potential in the field of supramolecular structures (Beckmann, Rüttinger, & Schwich, 2008).

Sensing and Capture of Picric Acid

  • A fluorescent chemo-sensor based on a derivative of 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene shows selective and remarkable fluorescence quenching in the presence of picric acid, making it an effective sensor for this compound. This application highlights the versatility of derivatives of 1,3,5-Tris(2-(9-ethylcabazyl-3)ethylene)benzene in chemical sensing (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Covalent Organic Frameworks for Catalysis

  • Benzene-1,3,5-tricarboxamides (BTAs), closely related to the core structure of 1,3,5-Tris(2-(9-ethylcabazyl-3)ethylene)benzene, have been used to construct covalent organic frameworks (COFs). These COFs, due to their crystallinity and amide functionalization, serve as efficient catalysts for chemical reactions like Knoevenagel condensation (Li et al., 2019).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It has hazard statements H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H45N3/c1-4-55-49-16-10-7-13-43(49)46-34-37(25-28-52(46)55)19-22-40-31-41(23-20-38-26-29-53-47(35-38)44-14-8-11-17-50(44)56(53)5-2)33-42(32-40)24-21-39-27-30-54-48(36-39)45-15-9-12-18-51(45)57(54)6-3/h7-36H,4-6H2,1-3H3/b22-19+,23-20+,24-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTJCIYHZFCEPU-IKVQWSBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC(=CC(=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C=CC7=CC8=C(C=C7)N(C9=CC=CC=C98)CC)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC(=CC(=C4)/C=C/C5=CC6=C(N(C7=CC=CC=C67)CC)C=C5)/C=C/C8=CC9=C(N(C1=CC=CC=C91)CC)C=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584756
Record name 3,3',3''-{Benzene-1,3,5-triyltri[(E)ethene-2,1-diyl]}tris(9-ethyl-9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole

CAS RN

848311-04-6
Record name 9H-Carbazole, 3,3,3′′-[1,3,5-benzenetriyltri-(1E)-2,1-ethenediyl]tris[9-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848311-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',3''-{Benzene-1,3,5-triyltri[(E)ethene-2,1-diyl]}tris(9-ethyl-9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(2-(9-ethylcabazyl-3)ethylene)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
LP Covarrubias, C Arnoux, Q Carlier… - 3D Printed Optics …, 2020 - spiedigitallibrary.org
Two-photon polymerization is a photochemical process usually initiated by tightly focusing an ultrafast laser pulse into a volume of photosensitive photoresists with a high-numerical-…
Number of citations: 3 www.spiedigitallibrary.org
J Gontad, S Vidal, N Otero, P Romero - Lasers in Manufacturing Conference, 2019 - wlt.de
Repetitive patterns were fabricated by parallel two photon induced photopolymerization (TPP) on Ormocomp® photoresist. Large patterns were created in one single step of …
Number of citations: 2 www.wlt.de
LA Pérez Covarrubias, C Arnoux, Q Carlier… - Proc. of SPIE …, 2020 - researchgate.net
Two-photon polymerization is a photochemical process usually initiated by tightly focusing an ultrafast laser pulse into a volume of photosensitive photoresists with a high-numerical-…
Number of citations: 2 www.researchgate.net
AM Shaikh, BK Sharma, S Chacko… - New Journal of …, 2017 - pubs.rsc.org
A series of novel donor–acceptor type of molecules (2–6) based on dibenzo[a,c]phenazine were synthesized by employing a palladium = catalyzed C–N bond forming amination …
Number of citations: 24 pubs.rsc.org
R Pétrot, T Devillers, O Stéphan… - Advanced Functional …, 2023 - Wiley Online Library
Two‐photon polymerization (2PP) allows precise 3D printing at the micrometer scale, and by associating it with magnetic materials, the creation of remotely actuatable micro‐structures. …
Number of citations: 11 onlinelibrary.wiley.com
Z Gao, H Li, X Chen, HP Zhang - Lab on a Chip, 2015 - pubs.rsc.org
In many technological applications, materials are transported by fluid flow at micro/nanometer scales. Conventionally, macroscopic apparatuses, such as syringe pumps, are used to …
Number of citations: 21 pubs.rsc.org
N Otero, S Vidal, F Ares, I Coto… - Laser 3D …, 2020 - spiedigitallibrary.org
Freeform and microstructured features are generated by MultiPhoton Polymerization with an ultrafast laser, on tool-steel inserts, for microreplication of optical surfaces. The generation …
Number of citations: 1 www.spiedigitallibrary.org
X Yang, C Liu, Y Li, F Marchesoni… - Proceedings of the …, 2017 - National Acad Sciences
In the absence of advection, confined diffusion characterizes transport in many natural and artificial devices, such as ionic channels, zeolites, and nanopores. While extensive …
Number of citations: 99 www.pnas.org
V Vieille, R Pétrot, O Stéphan, G Delattre… - Advanced Materials …, 2020 - Wiley Online Library
Only achievable with two photons’ polymerization, 3D printing at the micrometer scale is essential for the fabrication of complex objects such as photonic components, deformable …
Number of citations: 7 onlinelibrary.wiley.com
CY Liao, CM Kao, PK Chen - … and Information in …, 2018 - asmedigitalcollection.asme.org
The smallest forming unit in two-photon photopolymerization (TPP) micro-manufacturing technology is the voxel, the appearance of which resembles a spheroid. Traditional TPP micro-…
Number of citations: 2 asmedigitalcollection.asme.org

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